molecular formula C4H7N3OS B14589515 2-Hydrazinylidene-3-oxobutanethioamide CAS No. 61254-85-1

2-Hydrazinylidene-3-oxobutanethioamide

Cat. No.: B14589515
CAS No.: 61254-85-1
M. Wt: 145.19 g/mol
InChI Key: UUBOMIMESXRJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinylidene-3-oxobutanethioamide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NH-N=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylidene-3-oxobutanethioamide typically involves the reaction of hydrazine derivatives with α-dicarbonyl compounds. One common method involves the condensation of hydrazine with 3-oxobutanethioamide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic solution, often in the presence of a base to facilitate the nucleophilic attack .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylidene-3-oxobutanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-Hydrazinylidene-3-oxobutanethioamide involves its interaction with biological molecules. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinylidene-3-oxobutanethioamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions.

Properties

CAS No.

61254-85-1

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

2-hydrazinylidene-3-oxobutanethioamide

InChI

InChI=1S/C4H7N3OS/c1-2(8)3(7-6)4(5)9/h6H2,1H3,(H2,5,9)

InChI Key

UUBOMIMESXRJDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NN)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.